4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-pyridin-4-ylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)24-13-11-23(12-14-24)16-17-5-4-6-19(15-17)18-7-9-22-10-8-18/h4-10,15H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORULVOIWERIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Pyridin-4-yl-benzyl Chloride
The benzyl chloride intermediate is prepared via a Blanc chloromethylation reaction , as demonstrated in the synthesis of 1-aralkyl-4-benzylpiperazine derivatives. A mixture of 3-phenylpyridine, paraformaldehyde, and hydrochloric acid undergoes reaction at 60–80°C for 6–8 hours, yielding 3-pyridin-4-yl-benzyl chloride. This step avoids carcinogenic bis(chloromethyl) ether by-products through careful temperature control.
Step 2: Alkylation of Piperazine
Piperazine is reacted with 3-pyridin-4-yl-benzyl chloride in dimethylformamide (DMF) at 80°C using potassium carbonate as a base. The reaction proceeds for 12–16 hours, producing 4-(3-pyridin-4-yl-benzyl)piperazine. Excess piperazine ensures monoalkylation, a technique validated in the synthesis of N-benzylpiperazine.
Step 3: tert-Butyl Carbamate Protection
The free amine of piperazine is protected using tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a catalyst. Reaction conditions (0–5°C for 2 hours, followed by room temperature for 12 hours) mirror those used for analogous piperazine derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
Key Data:
Palladium-Catalyzed Cross-Coupling Approach
This method adapts Suzuki-Miyaura coupling to construct the pyridine-benzyl moiety, followed by piperazine functionalization. The strategy is inspired by palladium-mediated hydrogenation in tert-butyl piperazine carboxylate syntheses.
Step 1: Suzuki Coupling of 3-Bromobenzyl Chloride
3-Bromobenzyl chloride is coupled with pyridin-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst, sodium carbonate as a base, and a dioxane/water solvent system. Heating at 90°C for 8 hours affords 3-pyridin-4-yl-benzyl chloride with >85% yield, consistent with cross-coupling efficiencies reported for aryl halides.
Step 2: Piperazine Alkylation and Boc Protection
The benzyl chloride intermediate is reacted with piperazine under conditions identical to Method 1. Subsequent Boc protection follows established protocols.
Advantages:
-
Higher regioselectivity for pyridine substitution.
-
Scalable to industrial production via continuous flow systems.
Direct Esterification of Prefunctionalized Piperazine
This route modifies pre-synthesized 4-benzylpiperazine derivatives, leveraging esterification techniques from tert-butyl piperidine carboxylate syntheses.
Step 1: Synthesis of 4-(3-Pyridin-4-yl-benzyl)piperazine
Piperazine is alkylated with 3-pyridin-4-yl-benzyl bromide (prepared via bromination of 3-pyridin-4-yl-benzyl alcohol using PBr₃). The reaction occurs in acetonitrile at reflux for 6 hours, yielding 85–90% product.
Step 2: tert-Butyl Ester Formation
The piperazine intermediate is treated with tert-butyl chloroformate in dichloromethane (DCM) at 0°C. Triethylamine neutralizes HCl by-products, and the mixture stirs for 24 hours. This method mirrors the protection of 3-methyl-piperidine-4-carboxylic acid.
Comparison of Methods:
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Two-Step Alkylation | 58–62% | >95% | High | Moderate |
| Palladium Cross-Coupling | 70–75% | >98% | Moderate | High |
| Direct Esterification | 65–70% | >97% | Low | Low |
Challenges and Optimization Considerations
Regioselectivity in Benzyl Substitution
The position of the pyridinyl group on the benzyl ring critically influences reactivity. Steric hindrance at the 3-position necessitates optimized coupling conditions, as seen in palladium-catalyzed methods.
By-Product Management
Monoalkylation of piperazine is challenging due to its two reactive amines. Strategies include:
Industrial Feasibility
Continuous flow microreactors enhance the safety and efficiency of chloromethylation and alkylation steps, reducing reaction times by 30–40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. It is structurally related to oxazolidinones, a class of synthetic antibiotics that inhibit protein synthesis in bacteria. Research indicates that derivatives of piperazine, including 4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester, can effectively combat Gram-positive pathogens resistant to other antibiotics. The mechanism involves the inhibition of the ribosomal initiation complex formation, crucial for bacterial protein synthesis .
Modulators of Fatty Acid Amide Hydrolase (FAAH)
This compound has also been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can enhance the effects of endocannabinoids, potentially offering therapeutic benefits for conditions such as anxiety and chronic pain .
Chemical Intermediates
Synthesis of Bioactive Compounds
this compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its chemical structure allows for further modifications, leading to the development of new pharmaceuticals with enhanced efficacy and selectivity. For instance, it can be used to synthesize derivatives that target specific biological pathways or diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Electronic Effects: The pyridin-4-yl substituent in the target compound differs from analogs with pyridin-3-yl groups (e.g., 50b, 50c). Pyridin-4-yl’s para orientation may alter electron distribution and hydrogen-bonding capacity compared to meta-substituted pyridines . Bromine (50c) and amino (20) substituents on pyridine modulate electronic properties and receptor affinity. Bromine enhances lipophilicity and steric bulk, whereas amino groups improve solubility and hydrogen bonding .
Functional Group Diversity: The tert-butyl ester group is conserved across all compounds, ensuring stability during synthesis. Boronate esters (e.g., ) enable Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound but critical for bioconjugation in other analogs .
Anticancer activity is observed in dibromocarbazole-piperazine hybrids () and palbociclib intermediates (), highlighting the therapeutic versatility of piperazine scaffolds .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution between Boc-piperazine and halogenated aryl intermediates (e.g., Example S in ) .
- Yields for similar compounds range from 43% () to 98% (), dependent on substituent reactivity and purification methods .
Biological Activity
4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its versatility in drug design. The presence of a pyridine ring and a tert-butyl ester enhances its lipophilicity, potentially impacting its pharmacokinetic properties.
Molecular Formula : C17H24N2O4
CAS Number : 1214057-04-1
Antimicrobial Activity
Research indicates that derivatives of piperazine, including the tert-butyl ester variant, exhibit significant antimicrobial properties. For instance, oxazolidinones, a class of synthetic antimicrobial agents, utilize piperazine scaffolds to inhibit protein synthesis in gram-positive bacteria by preventing the formation of the ribosomal initiation complex .
Table 1: Antimicrobial Efficacy of Piperazine Derivatives
Antiparasitic Activity
The compound's structural modifications can also influence its activity against parasites. Studies have shown that piperazine derivatives can effectively target specific pathways in parasitic organisms. For example, modifications that enhance solubility can improve efficacy against malaria-causing Plasmodium species .
Table 2: Antiparasitic Efficacy
| Compound | Target Organism | EC50 (μM) | Reference |
|---|---|---|---|
| This compound | Plasmodium falciparum | 0.064 | |
| Other piperazine derivatives | Various parasites | Varies |
Case Study 1: Synthesis and Activity Evaluation
A study focused on synthesizing various piperazine derivatives, including the tert-butyl ester variant, evaluated their antimicrobial and antiparasitic activities. The results indicated that modifications to the piperazine ring significantly affected both solubility and biological activity. The introduction of polar groups was found to enhance aqueous solubility while maintaining potent activity against resistant strains .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation, researchers explored the SAR of piperazine compounds to optimize their biological activity. It was revealed that the presence of specific substituents on the pyridine ring could either enhance or diminish activity against targeted pathogens. For instance, compounds with additional methyl groups exhibited increased potency against certain bacterial strains .
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the piperazine ring and the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons). Aromatic protons from the pyridin-4-yl and benzyl groups appear between δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 380.21 for C₂₂H₂₈N₃O₂⁺).
- IR Spectroscopy : Ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) are key identifiers .
How can researchers resolve discrepancies in reported biological activity between this compound and its analogs?
Advanced Data Contradiction Analysis
Discrepancies arise from structural variations (e.g., pyridine substitution position or tert-butyl ester stability). Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against analogs with modified substituents (e.g., pyridin-3-yl vs. pyridin-4-yl) in receptor-binding assays .
- Computational Docking : Molecular dynamics simulations identify binding pocket interactions (e.g., hydrogen bonding with the pyridine nitrogen) that explain potency differences .
What methodological approaches are employed to study the compound’s stability under physiological conditions?
Q. Advanced Stability Profiling
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The tert-butyl ester hydrolyzes rapidly under acidic conditions (t₁/₂ < 2 hours at pH 1), necessitating formulation adjustments for oral delivery .
- Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures (>200°C typical for tert-butyl esters) .
How can the compound be modified to enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?
Q. Advanced Medicinal Chemistry
- Lipophilicity Optimization : Introduce fluorinated or methyl groups to increase logP (target range: 2–3) while maintaining molecular weight <450 Da .
- Prodrug Strategies : Replace the tert-butyl ester with a labile group (e.g., pivaloyloxymethyl) that hydrolyzes post-BBB penetration to release the active carboxylic acid .
What are the key considerations in designing assays to evaluate this compound’s receptor binding affinity?
Q. Basic Assay Design
- Radioligand Displacement : Use [³H]-labeled competitors (e.g., dopamine D₂ receptor ligands) to measure IC₅₀ values in membrane preparations.
- Fluorescence Polarization : Tagged receptors enable real-time affinity measurements. Include controls for non-specific binding (e.g., excess cold ligand) .
What strategies mitigate synthetic challenges in achieving regioselective functionalization of the piperazine ring?
Q. Advanced Synthetic Optimization
- Directing Groups : Boc protection of piperazine ensures regioselective alkylation at the N-1 position. Subsequent deprotection (e.g., TFA) allows further modifications .
- Computational Modeling : Density functional theory (DFT) predicts reactive sites on the piperazine ring, guiding targeted substitutions .
How is the compound’s purity quantified, and what thresholds are acceptable for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
